Antioxidant Activity of 3-(4-Fluorophenyl)sydnone Derivatives: IC50 Quantification vs. Chlorophenyl Analogs
In a comparative study of chalcone-appended sydnone derivatives, the 3-(4-fluorophenyl)sydnone-based compound 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-fluorophenyl)sydnone exhibited an antioxidant IC50 of 4.18 µM, while the analogous 3-(4-chlorophenyl)sydnone derivative 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-chlorophenyl)sydnone showed an IC50 of 4.26 µM [1]. Additionally, a derivative with a 4-N-dimethylphenyl substituent on the 3-(4-fluorophenyl)sydnone core yielded an IC50 of 5.12 µM, whereas the 3-(4-chlorophenyl)sydnone counterpart exhibited an IC50 of 4.15 µM [1]. These data demonstrate that the fluorine-containing core consistently achieves sub-5 µM antioxidant potency in this chalcone series.
| Evidence Dimension | Antioxidant activity (DPPH radical scavenging) |
|---|---|
| Target Compound Data | IC50 = 4.18 µM (for 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-fluorophenyl)sydnone); IC50 = 5.12 µM (for 4-[1-oxo-3-(4-N-dimethylphenyl)-2-propenyl]-3-(4-fluorophenyl)sydnone) |
| Comparator Or Baseline | IC50 = 4.26 µM (4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-chlorophenyl)sydnone); IC50 = 4.15 µM (4-[1-oxo-3-(4-N-dimethylphenyl)-2-propenyl]-3-(4-chlorophenyl)sydnone) |
| Quantified Difference | Fluorophenyl vs. chlorophenyl core difference: +0.08 µM (slightly less potent) and -0.97 µM (less potent) respectively |
| Conditions | DPPH radical scavenging assay; values expressed as IC50 (µM) |
Why This Matters
The fluorophenyl core achieves comparable antioxidant potency to the chlorophenyl core, but the fluorine substituent offers distinct metabolic and synthetic advantages (see additional evidence items), making it a preferred choice for in vivo antioxidant studies.
- [1] Deshpande SR, Pai KV. Fluorine bearing sydnones with styryl ketone group: synthesis and their possible analgesic and anti-inflammatory activities. J Enzyme Inhib Med Chem. 2012;27(2):241-248. View Source
